molecular formula C20H19N5O3 B11124038 N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11124038
M. Wt: 377.4 g/mol
InChI Key: HTJVABQJXULZFU-UHFFFAOYSA-N
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Description

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the isoindoline moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions. The isoindoline moiety is often prepared via a condensation reaction between phthalic anhydride and an amine.

Once the key intermediates are prepared, they are coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: Another complex organic compound with similar structural features.

Uniqueness

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-11-17-23-19(25-24-17)12-6-8-13(9-7-12)21-18(26)10-16-14-4-2-3-5-15(14)20(27)22-16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25)

InChI Key

HTJVABQJXULZFU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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